butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate
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Overview
Description
Butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate is a complex organic compound that has garnered significant attention in the scientific community due to its unique chemical structure and diverse range of applications. This compound is distinguished by its functional groups, including a butyl ester, a thioxotetrahydropyrimidinylidene moiety, and an aminobenzoate structure, making it a versatile subject of study in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate typically involves a multi-step process. One common synthetic route starts with the preparation of 4-amino benzoic acid, which is then reacted with butyl alcohol to form butyl 4-aminobenzoate. This intermediate compound is subsequently subjected to a condensation reaction with 4,6-dioxo-2-thioxotetrahydropyrimidine, in the presence of a suitable dehydrating agent, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve high-pressure reactors and automated control systems to ensure consistent quality and yield. The process typically includes steps such as esterification, purification, and crystallization under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride, resulting in the conversion of the thioxo group to a thiol group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acidic or basic catalysts depending on the reaction requirements
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
Butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate exerts its effects is multifaceted:
Molecular Targets: The compound can interact with specific enzymes, altering their activity and leading to a cascade of biochemical events.
Pathways Involved: It may modulate various cellular pathways, including those related to oxidative stress, signaling, and metabolic regulation.
Comparison with Similar Compounds
Unique Features
Compared to other similar compounds, butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
Methyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate
Ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate
Propyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate
These similar compounds share the core structural motifs but differ in the ester chain length, impacting their physical and chemical properties.
This article provides a comprehensive overview of this compound, emphasizing its synthesis, reactions, applications, and distinguishing features. Got any specific questions about it, or perhaps another compound that piques your interest?
Properties
IUPAC Name |
butyl 4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-2-3-8-23-15(22)10-4-6-11(7-5-10)17-9-12-13(20)18-16(24)19-14(12)21/h4-7,9H,2-3,8H2,1H3,(H3,18,19,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUAUAHKCFRBFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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